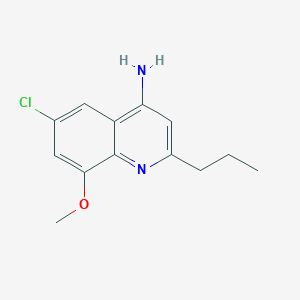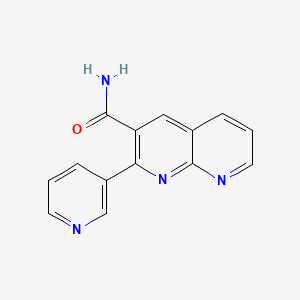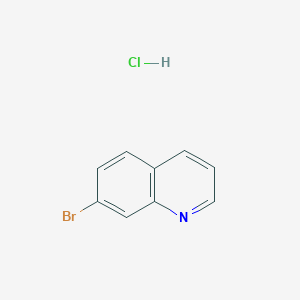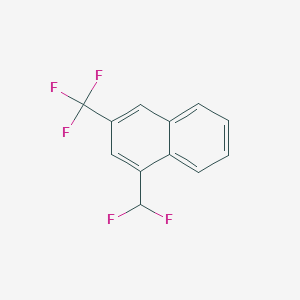
6-Methoxy-5-(trifluoromethyl)naphthalene-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Méthoxy-5-(trifluorométhyl)naphtalène-1-carbaldéhyde est un composé organique de formule moléculaire C12H7F3O2. Ce composé est caractérisé par la présence d’un groupe méthoxy (-OCH3) et d’un groupe trifluorométhyle (-CF3) liés à un cycle naphtalène, ainsi que par un groupe fonctionnel aldéhyde (-CHO)
Méthodes De Préparation
La synthèse du 6-Méthoxy-5-(trifluorométhyl)naphtalène-1-carbaldéhyde peut être réalisée par différentes voies de synthèse. Une méthode courante implique l’introduction du groupe trifluorométhyle par une réaction d’acylation de Friedel-Crafts, suivie de l’introduction du groupe méthoxy par une réaction de substitution nucléophile. Le groupe aldéhyde peut être introduit par une réaction de Vilsmeier-Haack. Les méthodes de production industrielle peuvent impliquer l’optimisation de ces réactions pour obtenir des rendements et une pureté plus élevés.
Analyse Des Réactions Chimiques
Le 6-Méthoxy-5-(trifluorométhyl)naphtalène-1-carbaldéhyde subit diverses réactions chimiques, notamment :
Oxydation : Le groupe aldéhyde peut être oxydé pour former l’acide carboxylique correspondant.
Réduction : Le groupe aldéhyde peut être réduit pour former l’alcool correspondant.
Substitution : Les groupes méthoxy et trifluorométhyle peuvent participer à des réactions de substitution nucléophile. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium, des agents réducteurs tels que le borohydrure de sodium et des nucléophiles tels que le méthylate de sodium. Les principaux produits formés à partir de ces réactions comprennent les acides carboxyliques, les alcools et les dérivés naphtalènes substitués.
4. Applications dans la recherche scientifique
Le 6-Méthoxy-5-(trifluorométhyl)naphtalène-1-carbaldéhyde présente plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie : Il peut être utilisé comme sonde pour étudier les processus biologiques impliquant des groupes aldéhyde.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
6-Methoxy-5-(trifluoromethyl)naphthalene-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study biological processes involving aldehyde groups.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action du 6-Méthoxy-5-(trifluorométhyl)naphtalène-1-carbaldéhyde implique son interaction avec diverses cibles moléculaires. Le groupe aldéhyde peut former des liaisons covalentes avec des sites nucléophiles dans les protéines et les enzymes, ce qui peut modifier leur fonction. Le groupe trifluorométhyle peut améliorer la lipophilie du composé, affectant sa distribution et son interaction avec les membranes biologiques.
Comparaison Avec Des Composés Similaires
Des composés similaires au 6-Méthoxy-5-(trifluorométhyl)naphtalène-1-carbaldéhyde comprennent :
6-Méthoxy-5-(trifluorométhyl)naphtalène-1-carbonitrile : Structure similaire mais avec un groupe nitrile au lieu d’un groupe aldéhyde.
6-Méthoxy-5-(trifluorométhyl)naphtalène-1-acide carboxylique : Structure similaire mais avec un groupe acide carboxylique au lieu d’un groupe aldéhyde.
6-Méthoxy-5-(trifluorométhyl)naphtalène-1-méthanol : Structure similaire mais avec un groupe hydroxyle au lieu d’un groupe aldéhyde.
Propriétés
IUPAC Name |
6-methoxy-5-(trifluoromethyl)naphthalene-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O2/c1-18-11-6-5-9-8(7-17)3-2-4-10(9)12(11)13(14,15)16/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPVDRWLOMLILL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC(=C2C=C1)C=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70529036 |
Source


|
| Record name | 6-Methoxy-5-(trifluoromethyl)naphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70529036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88245-15-2 |
Source


|
| Record name | 6-Methoxy-5-(trifluoromethyl)naphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70529036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B11865173.png)
![4-Amino-2-isopropyl-N,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11865181.png)
![2-(Furan-2-YL)pyrazolo[1,5-C]quinazolin-5-amine](/img/structure/B11865184.png)



![(2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol](/img/structure/B11865207.png)



![1-(2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinolin]-1'-yl)ethanone](/img/structure/B11865222.png)

